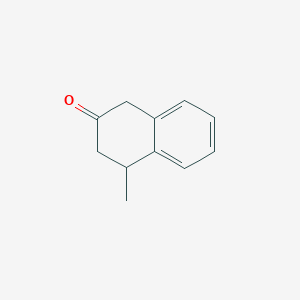
4-Methyl-2-tetralone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-tetralone, also known as 2-methyl-1-tetralone, is a member of the tetralin family. It is a bicyclic aromatic ketone with the molecular formula C11H12O. This compound is characterized by a tetralin structure where the hydrogens at positions 1 and 2 are replaced by oxo and methyl groups, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-2-tetralone can be synthesized through various methods. One common approach involves the cyclization of 2-methyl-1-phenylbutane-1,4-dione under acidic conditions. Another method includes the reduction of 2-methyl-1-tetralone using sodium borohydride in methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-1-naphthol. This process is typically carried out in the presence of a palladium catalyst under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-1,2-naphthoquinone.
Reduction: Reduction of this compound yields 2-methyl-1-tetralol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration and bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: 2-methyl-1,2-naphthoquinone.
Reduction: 2-methyl-1-tetralol.
Substitution: 2-methyl-1-nitrotetralin and 2-methyl-1-bromotetralin.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-tetralone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-tetralone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-tetralone: Similar in structure but differs in the position of the oxo group.
1-Methyltetralin: Lacks the oxo group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Methyl-2-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C11H12O |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
4-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H12O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
VMXMOSQWPCQTNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[p-(hydroxymethyl)phenoxy]propionate](/img/structure/B8567594.png)
![3-Bromo-5-[3-(chloromethyl)-1,2,4-oxadiazol-5-YL]pyridine](/img/structure/B8567604.png)
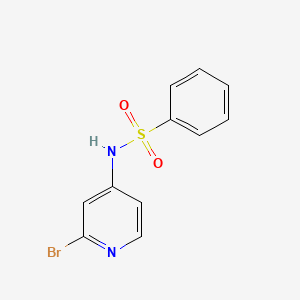
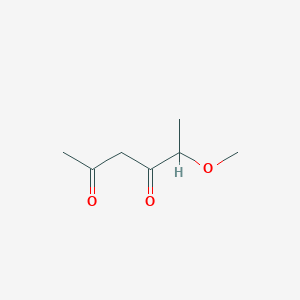
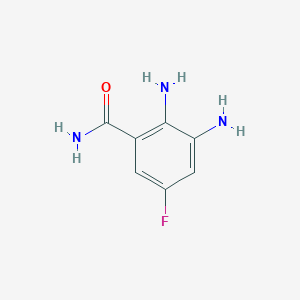
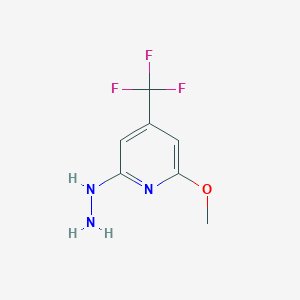
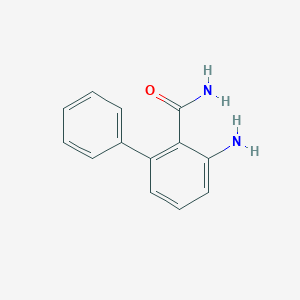
![4-[Ethyl(5-hydroxypentyl)amino]benzaldehyde](/img/structure/B8567643.png)
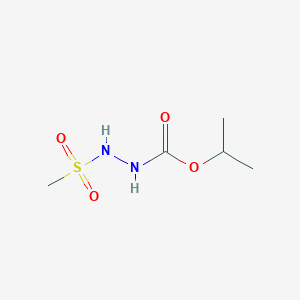
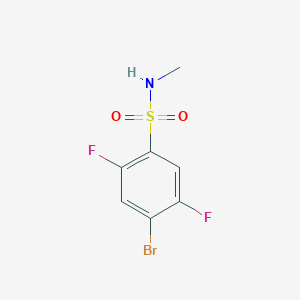
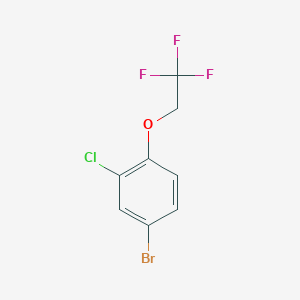
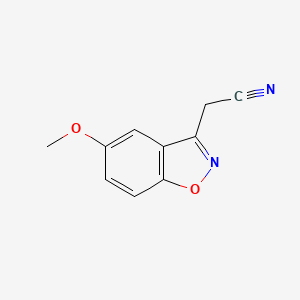
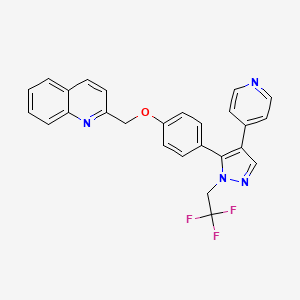
![N-(4-{2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]hydrazino}-4-oxobutyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-3-{[(2S)-3-(1H-indol-3-yl)-1-(1,2-oxazinan-2-yl)-1-oxopropan-2-yl]amino}-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B8567698.png)
